p-Allylcalix[4]arene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Allylcalix4arene typically involves the reaction of p-tert-butylcalix4arene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for p-Allylcalix4This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: p-Allylcalix4arene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can participate in substitution reactions, where other functional groups replace the allyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing allyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in saturated hydrocarbons .
Scientific Research Applications
p-Allylcalix4
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: p-Allylcalixarene derivatives have shown promise in drug delivery systems, particularly for targeted cancer therapy.
Mechanism of Action
The mechanism of action of p-Allylcalix4arene involves its ability to form host-guest complexes with various molecules. The cup-like structure of the calixarene provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules .
Comparison with Similar Compounds
- p-tert-Butylcalix4arene: A precursor to p-Allylcalix4arene, known for its ability to form complexes with metal ions.
- p-Sulfonatocalix4arene: A water-soluble derivative with applications in drug delivery and molecular recognition.
- p-Octylcalix 4arene: Another derivative with hydrophobic properties, used in the development of sensors and catalysts .
Uniqueness: p-Allylcalix4arene is unique due to the presence of allyl groups, which provide additional sites for chemical modification and functionalization.
Properties
CAS No. |
81294-23-7 |
---|---|
Molecular Formula |
C40H40O4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2 |
InChI Key |
NAHCDBRPPIXUIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O |
Origin of Product |
United States |
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